molecular formula C6H2Br2F3N B1588971 3,5-Dibromo-2-(trifluoromethyl)pyridine CAS No. 436799-35-8

3,5-Dibromo-2-(trifluoromethyl)pyridine

Cat. No.: B1588971
CAS No.: 436799-35-8
M. Wt: 304.89 g/mol
InChI Key: UTMQHPKSSJHNBA-UHFFFAOYSA-N
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Description

“3,5-Dibromo-2-(trifluoromethyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains two bromine atoms and a trifluoromethyl group, which consists of one carbon atom and three fluorine atoms . This compound and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H2Br2F3N . It contains a pyridine ring, two bromine atoms, and a trifluoromethyl group .

Scientific Research Applications

Synthesis of Functionalized Pyridine Derivatives

3,5-Dibromo-2-(trifluoromethyl)pyridine plays a crucial role in the synthesis of various functionalized pyridine derivatives. For instance, the use of lithio-2,6-dibromo-3,5-difluoropyridine, derived from 2,4,6-tribromo-3,5-difluoropyridine, allows for reactions with different electrophiles, producing a range of specialized pyridine compounds. This versatility in reactions is significant for developing diverse chemical structures for various applications (Benmansour et al., 2000).

In Pesticide Synthesis

A derivative of this compound, 2,3-Dichloro-5-trifluoromethyl pyridine, is extensively used in the synthesis of pesticides. The processes for synthesizing this compound have been reviewed, underlining its importance in agricultural chemical production (Lu Xin-xin, 2006).

Spectroscopic and Antimicrobial Studies

The compound has been studied for its spectroscopic characteristics using methods like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, its antimicrobial activities have been explored, providing insights into its potential biological applications (Vural & Kara, 2017).

Structural Characterization

This compound derivatives have been structurally characterized, revealing insights into their molecular arrangement and interactions. These findings are crucial for understanding the properties and potential applications of these compounds in various fields (Chernov'yants et al., 2011).

Functionalization Studies

Research demonstrates the compound's ability to be selectively metalated and functionalized, showcasing its versatility in organic synthesis. This selective functionalization is pivotal for creating specific molecules with desired properties (Schlosser & Marull, 2003).

Vibrational Frequency Analysis

Studies on the vibrational frequencies of derivatives of this compound have been conducted, contributing to a deeper understanding of their physical and chemical properties. These analyses are essential for predicting and manipulating the behavior of these compounds in various applications (Xavier & Gobinath, 2012).

Safety and Hazards

The safety data sheet for “3,5-Dibromo-2-(trifluoromethyl)pyridine” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The demand for trifluoromethylpyridine derivatives, which include “3,5-Dibromo-2-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biomolecules. These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress in cells, leading to changes in gene expression related to stress responses. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atoms and trifluoromethyl group enable it to form strong bonds with enzyme active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic pathways. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and alterations in metabolic flux. These threshold effects highlight the importance of dosage considerations in the use of this compound in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and activity within cells, influencing its overall biochemical effects .

Properties

IUPAC Name

3,5-dibromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMQHPKSSJHNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453183
Record name 3,5-dibromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436799-35-8
Record name 3,5-Dibromo-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436799-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-iodo-3,5-dibromopyridine (4.21 g, 11.60 mmol) in NMP (25 mL) were added copper(I)iodide (4.42 g, 23.21 mmol), potassium fluoride (1.35 g, 23.21 mmol), and (trifluoromethyl)trimethylsilane (5.61 mL, 35.90 mmol). The resulting mixture was allowed to stir overnight at 50° C. The mixture was poured into 12% aqueous ammonia, and then extracted with Et2O (2×120 mL). The organic solutions were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 3,5-dibromo-2-(trifluoromethyl)pyridine (1.63 g, 46%) as a liquid.
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
5.61 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
4.42 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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